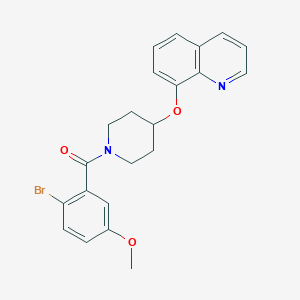
n-Fmoc-2,6-dimethyl-DL-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Fmoc-2,6-dimethyl-DL-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,6-dimethyl-DL-phenylalanine. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-2,6-dimethyl-DL-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 2,6-dimethyl-DL-phenylalanine is protected using the Fmoc group. This is achieved by reacting 2,6-dimethyl-DL-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Industrial methods may also include the use of automated peptide synthesizers for large-scale production.
化学反応の分析
Types of Reactions: n-Fmoc-2,6-dimethyl-DL-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine, yielding the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids or peptides, forming peptide bonds.
Substitution Reactions: The aromatic ring of the phenylalanine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide coupling.
Substitution Reactions: Nitration can be carried out using nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.
Major Products:
Deprotection: 2,6-dimethyl-DL-phenylalanine.
Coupling Reactions: Peptides containing 2,6-dimethyl-DL-phenylalanine.
Substitution Reactions: Nitrated or halogenated derivatives of this compound.
科学的研究の応用
n-Fmoc-2,6-dimethyl-DL-phenylalanine has several scientific research applications:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins.
Bioconjugation: The compound is used in the preparation of bioconjugates for studying protein-protein interactions and enzyme mechanisms.
Drug Development: It serves as a precursor for the synthesis of peptide-based drugs and therapeutic agents.
Material Science: this compound is used in the development of peptide-based hydrogels and nanomaterials for biomedical applications.
作用機序
The mechanism of action of n-Fmoc-2,6-dimethyl-DL-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, enabling the synthesis of complex peptides and proteins. The compound does not have a specific biological target or pathway but is a crucial intermediate in the synthesis of bioactive peptides.
類似化合物との比較
- n-Fmoc-2,4-dimethyl-DL-phenylalanine
- n-Fmoc-3,5-dimethyl-DL-phenylalanine
- n-Fmoc-2,6-difluoro-DL-phenylalanine
Comparison:
- n-Fmoc-2,6-dimethyl-DL-phenylalanine is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence the steric and electronic properties of the compound. This can affect the reactivity and selectivity in peptide synthesis compared to other derivatives.
- n-Fmoc-2,4-dimethyl-DL-phenylalanine has methyl groups at different positions, which may result in different steric hindrance and electronic effects during reactions.
- n-Fmoc-3,5-dimethyl-DL-phenylalanine has methyl groups at the 3 and 5 positions, which can also influence its reactivity and properties.
- n-Fmoc-2,6-difluoro-DL-phenylalanine has fluorine atoms instead of methyl groups, leading to different electronic effects and potentially different reactivity in chemical reactions.
特性
IUPAC Name |
3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZSWVVQNNLAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)
![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)
![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)



![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)
![2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355651.png)
